Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate
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Overview
Description
Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Research indicates the utility of related compounds in the synthesis of versatile reagents for preparing polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, demonstrating the compound's role in facilitating diverse chemical reactions and forming complex molecular architectures (Pizzioli et al., 1998).
Heterocyclic System Applications
Further studies elaborate on the use of related methyl compounds in the synthesis of heterocyclic systems. These include the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their potential in generating new molecular entities for various applications (Selič et al., 1997).
Crystallographic Insights
Research on closely related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, provides crystallographic insights, demonstrating the molecular conformation and the formation of hydrogen-bonded parallel β-sheet-like tapes. Such studies are vital for understanding the structural basis of the compound's reactivity and interaction patterns (Gebreslasie et al., 2011).
Novel Structural Applications
The synthesis of novel structures, such as labeled oxazaphosphorines for applications in MS studies, illustrates the broader utility of similar compounds in developing new analytical and diagnostic tools. This application is crucial for advancing research in chemical biology and pharmacology (Springer et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in carbon-carbon bond formation .
Mode of Action
It’s suggested that similar compounds may participate in reactions involving the formation of new carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
properties
IUPAC Name |
methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-16(19(25)26-2)12-23(13-17-8-4-3-5-9-17)14-18(24)22-20(15-21)10-6-7-11-20/h3-5,8-9,16H,6-7,10-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEZDVOWAZAKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]-2-methylpropanoate |
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